molecular formula C19H13N3O2 B11508410 N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline

N-[(5Z)-3-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline

Cat. No.: B11508410
M. Wt: 315.3 g/mol
InChI Key: HLGASMAKVKMXLI-UHFFFAOYSA-N
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Description

(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused indeno-pyridine ring system with a nitro group and a phenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with 4-bromoacetophenone in the presence of a base like sodium hydroxide can yield an intermediate chalcone, which can then be cyclized to form the indeno-pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic cyclization, and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indeno-pyridine core .

Scientific Research Applications

(5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indeno-pyridine core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

3-methyl-7-nitro-N-phenylindeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C19H13N3O2/c1-12-9-17-18(20-11-12)15-8-7-14(22(23)24)10-16(15)19(17)21-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

HLGASMAKVKMXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C2=NC4=CC=CC=C4)C=C(C=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

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